
(S)-Ethyl 4-amino-2,2-difluoro-6-phenylhexanoate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is a synthetic organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of an amino group, two fluorine atoms, and a phenyl group attached to a hexanoate backbone. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the hexanoate backbone.
Fluorination: Introduction of fluorine atoms using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Amination: Introduction of the amino group through reductive amination or other suitable methods.
Phenylation: Attachment of the phenyl group via a Friedel-Crafts alkylation or similar reaction.
Esterification: Formation of the ethyl ester through esterification reactions.
Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with emphasis on yield, purity, and cost-effectiveness. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more effective interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE: Without the hydrochloride salt.
®-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL: The enantiomer of the compound.
4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE DERIVATIVES: Compounds with different substituents on the hexanoate backbone.
Uniqueness
(S)-ETHYL 4-AMINO-2,2-DIFLUORO-6-PHENYLHEXANOATE HCL is unique due to its specific stereochemistry and the presence of both fluorine atoms and a phenyl group. These features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C14H20ClF2NO2 |
|---|---|
Peso molecular |
307.76 g/mol |
Nombre IUPAC |
ethyl (4S)-4-amino-2,2-difluoro-6-phenylhexanoate;hydrochloride |
InChI |
InChI=1S/C14H19F2NO2.ClH/c1-2-19-13(18)14(15,16)10-12(17)9-8-11-6-4-3-5-7-11;/h3-7,12H,2,8-10,17H2,1H3;1H/t12-;/m0./s1 |
Clave InChI |
SFGDBVLXTZLBMP-YDALLXLXSA-N |
SMILES isomérico |
CCOC(=O)C(C[C@H](CCC1=CC=CC=C1)N)(F)F.Cl |
SMILES canónico |
CCOC(=O)C(CC(CCC1=CC=CC=C1)N)(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


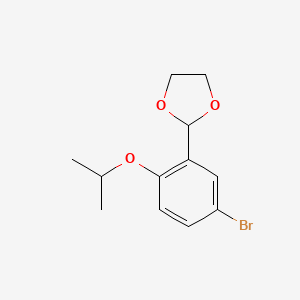




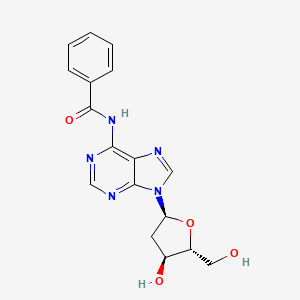
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
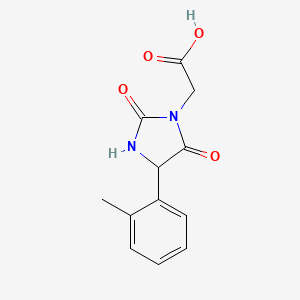
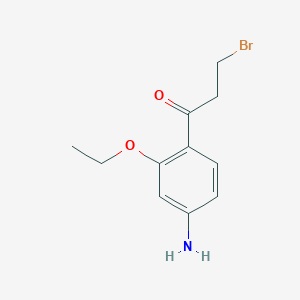
![sodium;2-[[(4R)-4-[(3R,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B14037378.png)
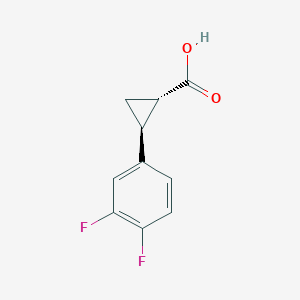
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)

